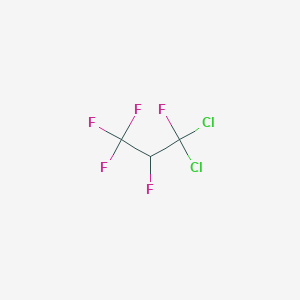

1,1-Dichloro-1,2,3,3,3-pentafluoropropane

Description

Properties

IUPAC Name |

1,1-dichloro-1,2,3,3,3-pentafluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HCl2F5/c4-2(5,7)1(6)3(8,9)10/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YERASKROMPMIBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)(C(F)(Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HCl2F5 | |

| Record name | 1,1-DICHLORO-1,2,3,3,3-PENTAFLUOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18100 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0042032 | |

| Record name | 1,1-Dichloro-1,2,3,3,3-pentafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0042032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,1-dichloro-1,2,3,3,3-pentafluoropropane is a colorless odorless liquid. Nonflammable. | |

| Record name | 1,1-DICHLORO-1,2,3,3,3-PENTAFLUOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18100 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

111512-56-2 | |

| Record name | 1,1-DICHLORO-1,2,3,3,3-PENTAFLUOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18100 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1-Dichloro-1,2,3,3,3-pentafluoropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111512-56-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dichloropentafluoropropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111512562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Dichloro-1,2,3,3,3-pentafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0042032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-DICHLOROPENTAFLUOROPROPANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1S9T81I85Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Gas-Phase Fluorination with Hydrogen Fluoride

The most widely documented route involves the gas-phase reaction of chlorinated propane derivatives with hydrogen fluoride (HF) over solid catalysts. For example, 1,1,1,3,3-pentachloropropane reacts with HF at elevated temperatures (250–400°C) in the presence of chromium- or nickel-based catalysts supported on fluorinated alumina.

Catalyst Composition and Activation

-

Chromium Oxides : Pre-treated with HF to form surface-bound CrF₃, enhancing activity and longevity.

-

Nickel-Based Systems : Ni/Al₂O₃ catalysts fluorinated in situ exhibit higher selectivity for the desired pentafluoro product.

Reaction Conditions

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 300–350°C | Maximizes HF conversion while minimizing side reactions |

| HF:Molar Ratio | 5:1 to 10:1 | Higher ratios reduce chlorinated byproducts |

| Residence Time | 10–30 seconds | Longer durations favor over-fluorination |

Byproduct Management

Hydrogen chloride (HCl) is removed via fractional distillation, while unreacted HF is recycled. Pilot-scale studies report yields exceeding 85% under optimized conditions.

Hydrochlorofluorination of Fluoropropenes

Addition of HCl to Fluorinated Olefins

An alternative pathway involves the hydrochlorofluorination of 3,3,3-trifluoropropene (HFO-1243zf) with HCl and Cl₂. This method leverages the electrophilic addition of chlorine to the double bond, followed by HF substitution.

Mechanistic Insights

-

Chlorination Step :

-

Fluorination Step :

Catalytic Systems

-

Lewis Acid Catalysts : Antimony pentachloride (SbCl₅) or aluminum chloride (AlCl₃) facilitate Cl⁻ displacement by F⁻.

-

Solvent Effects : Reactions in polar aprotic solvents (e.g., sulfolane) improve kinetics by stabilizing ionic intermediates.

Scalability Challenges

-

Corrosion : High HCl concentrations necessitate Hastelloy® or nickel-lined reactors.

-

Selectivity Control : Competing pathways may produce 1,2-dichloro isomers, requiring precise temperature modulation.

Halogen Exchange Reactions

Disproportionation of Mixed Halopropanes

1,1,2-Trichloro-3,3,3-trifluoropropane undergoes halogen exchange with HF in a disproportionation reaction:

Catalyst Design

-

Fluorinated Zeolites : HY zeolites modified with CeF₃ increase Brønsted acidity, promoting F⁻ transfer.

-

Reaction Engineering : Fixed-bed reactors with countercurrent HF flow enhance contact efficiency.

Performance Metrics

| Catalyst | Conversion (%) | Selectivity (%) |

|---|---|---|

| CeF₃/HY Zeolite | 92 | 78 |

| SbCl₅/Al₂O₃ | 85 | 65 |

Electrochemical Fluorination

Simons Process Modifications

While less common, electrochemical fluorination (ECF) in anhydrous HF has been explored for niche applications. The Simons process, traditionally used for perfluorinated compounds, was adapted by substituting propane derivatives with pre-chlorinated analogs.

Cell Configuration

-

Anode : Nickel or carbon electrodes resistant to HF etching.

-

Electrolyte : HF-KF mixtures maintain conductivity at 0–5°C.

Limitations

-

Low Yields : Competitive H₂ evolution reduces faradaic efficiency (<40%).

-

Product Purity : Requires post-synthesis azeotropic distillation with perfluorohexane.

Industrial-Scale Purification

Distillation and Adsorption

Crude reaction mixtures are purified via a combination of techniques:

-

Fractional Distillation : Separates HCl, HF, and low-boiling byproducts (e.g., CF₃CF₂Cl).

-

Molecular Sieves : 3Å sieves remove trace HF, while activated alumina adsorbs chlorinated impurities.

Purity Standards

| Impurity | Tolerance (ppm) | Analytical Method |

|---|---|---|

| Residual HF | <10 | Titration with KOH |

| Isomeric Contaminants | <50 | GC-MS (DB-624 column) |

Chemical Reactions Analysis

1,1-Dichloro-1,2,3,3,3-pentafluoropropane is chemically inert in many situations but can react violently with strong reducing agents such as very active metals. It also undergoes oxidation with strong oxidizing agents and can react under extreme temperatures . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Aerospace Industry

1,1-Dichloro-1,2,3,3,3-pentafluoropropane has been utilized as a cleaning agent in the aerospace sector. Its effectiveness as a solvent for cleaning oxygen breathing systems has made it a preferred choice for organizations like NASA and the U.S. Department of Defense. This compound serves as an interim replacement for chlorofluorocarbons (CFCs) that were phased out due to environmental concerns following the Montreal Protocol .

Key Features :

- Effective in cleaning propulsion systems.

- Non-reactive with oxygen.

- Less toxic compared to previous CFC alternatives.

Cleaning Agents

Historically, this compound has served as a replacement for ozone-depleting substances in various cleaning applications. Its stability and non-flammability make it suitable for use in sensitive environments such as electronics manufacturing and aerospace maintenance.

Comparison of Cleaning Agents :

| Cleaning Agent | Ozone Depletion Potential | Global Warming Potential | Applications |

|---|---|---|---|

| HCFC-225eb | 0.03 | 525 | Aerospace cleaning systems |

| CFC-113 | 0.8 | 1,300 | Legacy cleaning agent |

| HCFC-141b | 0.11 | 725 | Industrial cleaning |

Refrigeration

Although primarily recognized for its cleaning capabilities, this compound has also been explored for use as a refrigerant. Its properties allow it to function effectively in refrigeration systems while adhering to regulations aimed at reducing ozone depletion.

Case Study 1: NASA's Use of HCFC-225eb

NASA adopted HCFC-225eb for cleaning oxygen systems after the phase-out of CFCs. The compound demonstrated superior performance in removing contaminants without reacting adversely with system materials or oxygen .

Case Study 2: Environmental Impact Assessment

Research indicates that while HCFC-225eb is less harmful than its predecessors regarding ozone depletion and global warming potential, its long-term effects on the environment are still under scrutiny. The compound is subject to degradation by hydroxyl radicals in the atmosphere with an estimated half-life of about 4.9 years .

Mechanism of Action

The mechanism by which 1,1-Dichloro-1,2,3,3,3-pentafluoropropane exerts its effects is primarily through its chemical inertness. It does not readily react with other substances under normal conditions, which makes it useful as a solvent and cleaning agent in various industrial applications .

Comparison with Similar Compounds

HCFC-225ca vs. HCFC-225cb

HCFC-225ca is often compared to its isomer 1,3-dichloro-1,1,2,2,3-pentafluoropropane (HCFC-225cb; CAS 507-55-1) . Both share the formula C₃HCl₂F₅ but differ in chlorine placement:

Physical Properties :

| Property | HCFC-225ca | HCFC-225cb |

|---|---|---|

| Boiling Point (°C) | 51 | ~54 (estimated) |

| Density (g/cm³) | 1.55 | 1.58 (estimated) |

| Molecular Weight | 202.93 | 202.93 |

HCFC-225eb (1,2-Dichloro-1,1,3,3,3-pentafluoropropane)

Another isomer, 1,2-Dichloro-1,1,3,3,3-pentafluoropropane (HCFC-225eb; CAS 111512-56-2), has Cl atoms at C1 and C2. It exhibits distinct volatility and polarity, making it relevant in atmospheric chemistry studies .

Environmental and Regulatory Profiles

| Parameter | HCFC-225ca | HCFC-225cb | HCFC-225eb |

|---|---|---|---|

| Ozone Depletion Potential (ODP) | 0.02–0.03 | 0.03–0.04 | 0.02–0.03 |

| Global Warming Potential (GWP) | ~620 (100-yr) | ~650 (100-yr) | ~600 (100-yr) |

| Regulatory Status | Restricted (0.1% limit) | Restricted | Phase-out under Montreal Protocol |

Sources: for ODP/GWP; for regulatory data.

Comparison with Non-Chlorinated Analogues

HFC-245fa (1,1,1,3,3-Pentafluoropropane)

HFC-245fa (CAS 460-73-1) , a hydrofluorocarbon (HFC), lacks chlorine and has the formula C₃H₃F₅. It serves as a refrigerant and foam-blowing agent with ODP = 0 but higher GWP (~950) compared to HCFC-225 isomers .

Solvent Blends

- AK-225: A 50–75% HCFC-225ca and 25–50% HCFC-225cb mixture used in electronics cleaning and polymer processing due to non-flammability and low toxicity .

- Azeotropes: Ternary blends with alcohols (e.g., methanol) enhance solvent efficiency for solder flux removal .

Refrigerant Alternatives

HCFC-225ca was investigated as a transitional refrigerant but is being phased out due to ODP. HFC-245fa and hydrocarbons (e.g., propane) are now preferred .

Biological Activity

1,1-Dichloro-1,2,3,3,3-pentafluoropropane (also known as HCFC-225eb) is a hydrochlorofluorocarbon that has been studied for its biological activity, particularly in relation to its toxicity and potential health effects. This article synthesizes findings from various research studies and provides an overview of the compound's biological activity.

Chemical Identifier:

- CAS Number: 111512-56-2

- Molecular Formula: C₃HCl₂F₅

- Boiling Point: 50.4°C

- Density: 1.5564 g/cm³

Reactivity:

this compound is generally considered chemically inert but can react with strong reducing agents and oxidizing agents under extreme conditions .

Toxicological Profile

Acute Toxicity:

Research indicates that this compound has low acute toxicity. Inhalation studies have shown that exposure to high concentrations can lead to respiratory irritation and potential central nervous system effects .

Chronic Toxicity:

Long-term exposure studies in rats revealed that the primary concern is the development of myocarditis at high concentrations (50,000 ppm) during prolonged inhalation . Histopathological evaluations showed increased incidence of diffuse myocarditis characterized by inflammatory cell infiltration and degeneration of myocardial fibers. However, this condition is considered rare among hydrofluorocarbons following repeated exposure .

Biotransformation and Metabolism

The metabolism of this compound involves cytochrome P450 enzymes which facilitate its biotransformation into various metabolites. Notably:

- The major metabolite identified is 3,3,3-trifluoropropionic acid , which has been linked to cardiotoxicity .

- Studies utilizing rat liver microsomes demonstrated that this compound undergoes oxidation processes similar to other halogenated hydrocarbons .

Study on Cardiotoxicity

A significant study investigated the cardiotoxic effects of this compound in rats exposed to varying concentrations. The findings indicated:

- At high exposure levels (50,000 ppm), there was a notable increase in myocarditis cases.

- The study concluded that while myocarditis was observed at high doses, it did not correlate with the presence of histopathological lesions typical for other toxic compounds .

Environmental Impact Assessment

An environmental hazard assessment highlighted that while the compound is effective as a cleaning agent in industrial applications (aerospace and electronics), its potential for ozone depletion and bioaccumulation raises concerns regarding its environmental impact .

Summary of Biological Activity Findings

| Property | Finding |

|---|---|

| Acute Toxicity | Low; respiratory irritation at high concentrations |

| Chronic Toxicity | Myocarditis observed at high exposure levels |

| Metabolite | 3,3,3-trifluoropropionic acid linked to cardiotoxicity |

| Environmental Concerns | Potential ozone depletion and bioaccumulation risks |

Q & A

Q. What are the established synthesis routes for 1,1-Dichloro-1,2,3,3,3-pentafluoropropane (HCFC-225eb)?

Methodological Answer: HCFC-225eb is synthesized via catalytic fluorination of chlorinated propane precursors. Key methods include:

- Liquid-phase fluorination: Reacting 1,1,1,3,3-pentachloropropane (or similar precursors) with hydrogen fluoride (HF) in the presence of fluorination catalysts (e.g., SbCl₅ or Sn-based catalysts) at 50–120°C .

- Vapor-phase processes: Using fluorinated antimony pentachloride catalysts under controlled pressure (2–5 bar) to enhance reaction efficiency .

- Isomer separation: Post-synthesis distillation is required due to the formation of isomers (e.g., HCFC-225ca) during fluorination .

Table 1: Synthesis Routes and Catalysts

| Precursor | Catalyst | Temperature (°C) | Key Product | Reference |

|---|---|---|---|---|

| 1,1,1,3,3-Pentachloropropane | SbCl₅/SnCl₄ | 80–100 | HCFC-225eb/ca | |

| Hexachloropropane | Fluorinated SbCl₅ | 50–120 | HCFC-225eb |

Q. How can researchers accurately determine the purity and structural integrity of HCFC-225eb using spectroscopic methods?

Methodological Answer:

- Gas Chromatography-Mass Spectrometry (GC-MS): Quantify purity by comparing retention times and mass spectra with standards. Use polar capillary columns (e.g., DB-624) for isomer separation .

- Nuclear Magnetic Resonance (NMR): ¹⁹F NMR distinguishes isomers: HCFC-225eb (δ -63 ppm for CF₃, δ -112 ppm for CF₂) vs. HCFC-225ca (δ -70 ppm for CF₃) .

- FT-IR Spectroscopy: Identify C-F and C-Cl bonds at 1100–1250 cm⁻¹ (C-F stretch) and 550–650 cm⁻¹ (C-Cl stretch) .

Q. What are the key thermodynamic properties of HCFC-225eb relevant to its application as a solvent in laboratory settings?

Methodological Answer: Critical properties include:

- Boiling Point: ~51°C (enables low-temperature applications) .

- Density: 1.55 g/cm³ (useful for density-based separations) .

- Solubility: Miscible with most fluorinated solvents but immiscible with water (log P = 2.8) .

- Thermal Stability: Decomposes above 250°C, releasing HCl and HF; use inert atmospheres for high-temperature studies .

Advanced Questions

Q. What strategies can be employed to resolve contradictions in reported reaction yields during catalytic fluorination processes for HCFC-225eb synthesis?

Methodological Answer: Yield discrepancies often arise from:

- Catalyst deactivation: Monitor catalyst activity via periodic HF titration. Regenerate SbCl₅ catalysts with Cl₂ to maintain fluorination efficiency .

- Isomerization: Optimize distillation conditions (e.g., 40–60°C, reduced pressure) to separate HCFC-225eb from HCFC-225ca .

- Kinetic modeling: Use Arrhenius parameters (e.g., activation energy = 75 kJ/mol) to predict optimal temperature and residence time .

Q. How do computational chemistry approaches enhance the understanding of HCFC-225eb’s ozone depletion potential (ODP) compared to experimental atmospheric studies?

Methodological Answer:

- Molecular Dynamics (MD) Simulations: Predict atmospheric lifetime (τ ≈ 2.1 years) by modeling C-Cl bond dissociation under UV radiation .

- Quantum Chemistry Calculations: Compare ODP values (HCFC-225eb: 0.02–0.03) with experimental smog chamber data to validate tropospheric degradation pathways .

- Controlled Experimental Validation: Use FT-IR and GC to quantify Cl⁻ radical production in photolysis studies, correlating with computational results .

Q. What experimental considerations are critical when studying the azeotropic behavior of HCFC-225eb with other fluorinated compounds?

Methodological Answer:

- Phase Diagrams: Construct via isobaric/isothermal methods using recirculating stills. For example, HCFC-225eb forms azeotropes with hexafluorobutene (e.g., 15–99% w/w) at 40–60°C .

- Safety Protocols: Ensure inert gas purging to prevent decomposition during distillation .

- Analytical Calibration: Use Raman spectroscopy to monitor composition changes in real-time .

Regulatory Note:

HCFC-225eb is regulated under the Montreal Protocol (Annex C) due to its ODP. Researchers must adhere to:

- Usage Limits: ≤0.1% concentration in laboratory applications .

- Disposal Guidelines: Incinerate at 1100°C with scrubbers to neutralize HCl/HF emissions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.